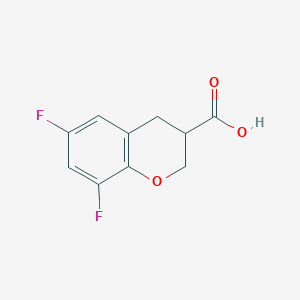

6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a chemical compound with the molecular formula C10H8F2O3 and a molecular weight of 214.17 g/mol It is a derivative of benzopyran, characterized by the presence of two fluorine atoms at positions 6 and 8, and a carboxylic acid group at position 3

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid typically involves the fluorination of a benzopyran derivative followed by carboxylation. One method involves the use of 4-bromo-2-(4-fluorophenoxy)methyl-butyrates as a starting material. This compound is reacted with sodium chloride and aluminum chloride at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid exhibit significant antimicrobial properties. These compounds have been shown to be effective against both Gram-negative and Gram-positive bacteria. The introduction of fluorine atoms enhances their activity compared to traditional antimicrobial agents like nalidixic acid and piromidic acid, making them promising candidates for developing new antibiotics .

Case Study: Antimicrobial Efficacy

A study demonstrated that a series of fluorinated benzopyran derivatives were synthesized and evaluated for their antimicrobial spectrum. The results indicated that these compounds displayed a broader range of activity against various bacterial strains, suggesting their potential use in treating infections resistant to conventional therapies .

Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Notably, it is involved in the production of Nebivolol, a widely used antihypertensive medication. The compound's unique structural features facilitate the creation of derivatives with enhanced pharmacological profiles .

Synthesis Pathway

The synthesis of this compound typically involves multi-step reactions starting from simpler benzopyran derivatives. The process can be optimized to enhance yield and purity, which is critical for pharmaceutical applications .

Agricultural Applications

In addition to its pharmaceutical relevance, this compound shows promise in agricultural chemistry as a potential phytotoxic agent. Research has indicated that certain benzopyran derivatives can inhibit the growth of specific plant pathogens, suggesting their utility as natural herbicides or fungicides .

Case Study: Phytotoxicity Assessment

A recent investigation assessed the phytotoxic effects of various benzopyran derivatives on crop plants and pathogens. The findings revealed that some compounds significantly reduced pathogen viability while maintaining crop health, indicating a dual role as both a protective agent and a growth regulator .

Comparative Data Table

Mecanismo De Acción

The mechanism of action of 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .

Comparación Con Compuestos Similares

Similar Compounds

6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid: This compound has a single fluorine atom at position 6.

6,8-difluoro-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid: This compound has an additional hydroxyl group at position 7.

Uniqueness

6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is unique due to the presence of two fluorine atoms, which can significantly influence its chemical properties and biological activity. The dual fluorination can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound for various applications .

Actividad Biológica

6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This article summarizes the current understanding of its biological effects, mechanisms of action, and relevant research findings.

- IUPAC Name : 6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

- CAS Number : 1528456-18-9

- Molecular Formula : C10H8F2O3

- Molecular Weight : 218.17 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anti-inflammatory domains.

Antimicrobial Activity

A study conducted on various coumarin derivatives, including benzopyran analogs, demonstrated that compounds with similar structures exhibited notable antimicrobial properties. The activity was assessed using disc diffusion methods against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed significant inhibition zones, suggesting potential efficacy against resistant strains like MRSA .

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| 6,8-Difluoro Derivative | 26 mm (S. aureus) | 7.23 |

| Control (Levofloxacin) | 30 mm (S. aureus) | 3.12 |

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has been evaluated for anti-inflammatory activity. It has been suggested that the presence of fluorine atoms in the structure may enhance its interaction with biological targets related to inflammation pathways. In vitro studies have shown a reduction in pro-inflammatory cytokines in cell cultures treated with this compound .

The proposed mechanisms underlying the biological activity of this compound include:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial metabolism and inflammation.

- Interaction with Membrane Proteins : Its structure allows it to interact with bacterial membrane proteins, disrupting their function.

- Modulation of Signaling Pathways : It potentially modulates signaling pathways associated with immune responses.

Case Studies and Research Findings

Several studies have explored the biological activities of benzopyran derivatives:

Propiedades

IUPAC Name |

6,8-difluoro-3,4-dihydro-2H-chromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O3/c11-7-2-5-1-6(10(13)14)4-15-9(5)8(12)3-7/h2-3,6H,1,4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCSVLRWXYYGNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=C(C=C2F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.